molecular formula C6H6N2O3 B2617575 Furan-2,5-dicarbaldehyde dioxime CAS No. 116692-08-1

Furan-2,5-dicarbaldehyde dioxime

Cat. No.: B2617575
CAS No.: 116692-08-1
M. Wt: 154.125
InChI Key: AAAGIOMGFBVBMR-FCXRPNKRSA-N
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Description

Furan-2,5-dicarbaldehyde dioxime is an organic compound derived from furan, a heterocyclic aromatic compound It is characterized by the presence of two aldehyde groups at the 2 and 5 positions of the furan ring, which are converted to dioxime groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-2,5-dicarbaldehyde dioxime can be synthesized through a two-step process starting from furan-2,5-dicarbaldehyde. The first step involves the reaction of furan-2,5-dicarbaldehyde with hydroxylamine hydrochloride in an ethanol-water mixture at 50°C for 1 hour to form the dioxime. The second step involves the isolation and purification of the dioxime product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Furan-2,5-dicarbaldehyde dioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: It can be reduced to form furan-2,5-dimethylamine.

    Substitution: The dioxime groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Nickel-Raney catalyst is often used for the reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Furan-2,5-dimethylamine.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Furan-2,5-dicarbaldehyde dioxime has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Furan-2,5-dicarbaldehyde: The parent compound from which the dioxime is derived.

    Furan-2,5-dicarboxylic acid: An oxidation product of furan-2,5-dicarbaldehyde.

    Furan-2,5-dimethylamine: A reduction product of furan-2,5-dicarbaldehyde dioxime.

Uniqueness: this compound is unique due to its dual dioxime functional groups, which provide versatile reactivity and the ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and material science .

Properties

IUPAC Name

(NE)-N-[[5-[(E)-hydroxyiminomethyl]furan-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-7-3-5-1-2-6(11-5)4-8-10/h1-4,9-10H/b7-3+,8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAGIOMGFBVBMR-FCXRPNKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=NO)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)/C=N/O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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